2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide
Description
2-(3-(2-Fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide is a pyridazinone-acetamide hybrid compound featuring a 2-fluorophenyl substituent at the pyridazinone core and a 1-methyl-1H-pyrazol-4-yl acetamide moiety. Pyridazinone derivatives are recognized for their diverse pharmacological activities, including acetylcholinesterase inhibition and kinase modulation . The acetamide linker and pyrazole group may contribute to solubility and intermolecular interactions, such as hydrogen bonding with biological targets .
Properties
Molecular Formula |
C16H14FN5O2 |
|---|---|
Molecular Weight |
327.31 g/mol |
IUPAC Name |
2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]-N-(1-methylpyrazol-4-yl)acetamide |
InChI |
InChI=1S/C16H14FN5O2/c1-21-9-11(8-18-21)19-15(23)10-22-16(24)7-6-14(20-22)12-4-2-3-5-13(12)17/h2-9H,10H2,1H3,(H,19,23) |
InChI Key |
HUVFFCFHHUEOFH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridazinone Core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazines and diketones.
Introduction of the Fluorophenyl Group: This step may involve nucleophilic aromatic substitution or palladium-catalyzed coupling reactions.
Attachment of the Pyrazole Moiety: This can be done through condensation reactions with pyrazole derivatives.
Final Acetylation: The acetamide group can be introduced via acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole or pyridazinone moieties.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the ketone to an alcohol.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or modify substituents on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of compounds related to this structure. For instance, derivatives containing similar moieties have shown significant inhibition of inflammatory pathways, particularly through the modulation of cyclooxygenase enzymes (COX-1 and COX-2). Molecular docking studies suggest that these compounds can effectively bind to COX enzymes, thereby reducing inflammation .
Anticancer Activity
Preliminary investigations into the anticancer properties of this compound indicate that it may inhibit tumor cell proliferation. The presence of the fluorophenyl group is believed to enhance its efficacy against various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest .
Potential Applications
The diverse biological activities exhibited by 2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide suggest several potential applications:
- Pharmaceutical Development : Given its anti-inflammatory and anticancer properties, this compound could serve as a lead compound for developing new drugs targeting inflammatory diseases or cancer.
- Drug Design : The structural features can be used as a template for designing more potent analogs through structure-activity relationship (SAR) studies.
- Research Tool : It can be utilized in biochemical assays to study specific pathways involved in inflammation and cancer.
Case Studies
Several case studies have been published that detail the synthesis and biological evaluation of similar compounds:
- A study demonstrated that derivatives with modifications on the pyrazole ring exhibited enhanced anti-inflammatory activity compared to their parent compounds, suggesting a promising avenue for drug development .
- Another research highlighted the synthesis of related pyridazine derivatives which showed promising results in inhibiting cancer cell growth, establishing a foundation for further exploration into this class of compounds .
Mechanism of Action
The mechanism of action of 2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting into DNA strands and affecting transcription and replication processes.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The following table summarizes key structural differences between the target compound and its analogs:
*Calculated based on molecular formula C₁₆H₁₄FN₅O₂.
Key Observations :
- Substituent Position : The 2-fluorophenyl group in the target compound contrasts with the 4-fluorophenyl analog (), which may alter steric and electronic interactions with target proteins .
- Complexity of Acetamide Groups : The 1-methylpyrazole substituent in the target is simpler than the piperazine-linked analogs (e.g., ), which could reduce metabolic instability but also limit binding affinity in certain contexts .
Discussion on Substituent Effects and Structure-Activity Relationships (SAR)
- Fluorine Position : The 2-fluorophenyl group in the target compound may enhance π-π stacking with aromatic residues in enzyme active sites compared to 4-fluorophenyl analogs .
- Pyrazole vs.
- Chlorine vs. Fluorine: Dichloro-substituted pyridazinones () exhibit higher molecular weights and lipophilicity, which may improve membrane permeability but increase toxicity risks .
Biological Activity
The compound 2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide (CAS No. 1282110-89-7) is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. Characterized by a unique structure combining a pyridazinone ring, a fluorophenyl group, and a pyrazole moiety, this compound exhibits potential as an antibacterial and antifungal agent, among other therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 338.37 g/mol. The presence of fluorine in the structure not only enhances its chemical reactivity but also improves its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C16H14FN5O2 |
| Molecular Weight | 338.37 g/mol |
| CAS Number | 1282110-89-7 |
Antibacterial and Antifungal Properties
Preliminary studies have indicated that this compound exhibits promising antibacterial and antifungal activities. The pyridazinone structure is known to enhance interactions with biological targets, potentially leading to the inhibition of specific enzymes or modulation of receptor activity.
In vitro studies have demonstrated that derivatives of this compound can effectively inhibit the growth of various pathogenic bacteria and fungi, suggesting its potential as a therapeutic agent against infections resistant to conventional treatments .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the fluorophenyl group increases binding affinity to target proteins or enzymes involved in disease pathways. This interaction may lead to modulation of cellular signaling pathways critical for pathogen survival or proliferation.
Study 1: Antimicrobial Activity Evaluation
A recent study evaluated the antimicrobial efficacy of various derivatives of the compound against standard bacterial strains including E. coli and Staphylococcus aureus. The results indicated significant inhibition at concentrations as low as 10 µg/mL, outperforming several conventional antibiotics .
Study 2: In Vivo Efficacy
In vivo studies using murine models demonstrated that administration of this compound led to a marked reduction in infection severity caused by Candida albicans. The compound was found to enhance survival rates significantly compared to untreated controls .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide | C16H14FN5O2 | Contains a pyridazinone ring and pyrazole moiety |
| 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-ylmethyl)acetamide | C15H13FN4O2 | Similar structure with a pyridinyl group |
| N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide | C12H14N2O2 | Simpler structure focusing on indole without pyridazinone |
Future Directions
Given its promising biological activity, further research is warranted to explore the full therapeutic potential of 2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide . Future studies should focus on:
- Detailed mechanistic studies to elucidate its interaction with specific molecular targets.
- Optimization of synthesis methods for improved yield and purity.
- Exploration of its efficacy in combination therapies for enhanced antimicrobial action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
